1-(4-Bromophenyl)-2-methylaminoethanol

Asymmetric Hydrogenation Chiral Pool Synthesis Process Chemistry

Researchers needing chiral β-amino alcohol building blocks face variability in enantiomeric purity that undermines asymmetric synthesis. This 4-bromo N-methyl analog resolves that issue with documented synthetic routes achieving >99% ee. - Serves as a critical N-methyl reference for β-adrenergic SAR, where minor N-alkyl changes reverse agonist/antagonist profiles. - The 4-bromo handle enables optimized Pd-catalyzed cross-coupling and O-H insertion selectivity, outperforming other halogen analogs. - Ideal for constructing chiral auxiliaries and antimicrobial screening libraries.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 40587-07-3
Cat. No. B3265497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-methylaminoethanol
CAS40587-07-3
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCNCC(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C9H12BrNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3
InChIKeyQGGFPJXPRUNQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-2-methylaminoethanol Baseline Overview


1-(4-Bromophenyl)-2-methylaminoethanol (CAS 40587-07-3), also designated as 4-bromo-α-[(methylamino)methyl]benzenemethanol, is a brominated β-amino alcohol belonging to the phenylethanolamine class [1]. The molecule comprises a para-bromophenyl moiety connected to a chiral methylaminoethanol backbone, with a molecular weight of 230.10 g/mol and molecular formula C9H12BrNO . Commercially, this compound is typically supplied at purities ranging from 95% to 97% and is primarily utilized as a chiral building block or synthetic intermediate in medicinal chemistry and pharmaceutical research .

Scaffold Enantiomerically controlled β-amino alcohol building block for chiral synthesis
SAR Probe N-methyl amino substituent supports β-adrenergic functional profiling across analog series
Handle 4-bromophenyl moiety enables site-selective cross-coupling and catalytic insertion chemistry

1-(4-Bromophenyl)-2-methylaminoethanol Substitution Risks


Generic substitution within the 4-bromophenylethanolamine series or across β-amino alcohols is scientifically unjustified due to the steep structure-activity relationship (SAR) governing both synthetic efficiency and biological output. Systematic evaluation of 4-bromophenylethanolamines has demonstrated that even minor modifications to the amino substituent can profoundly alter β-adrenergic pharmacology, including the reversal between agonist and antagonist functional profiles [1]. Furthermore, the 4-bromo substitution is not merely a passive placeholder; in related catalytic systems, 4-bromophenyl-substituted diazo esters exhibit optimized selectivity for mono O–H insertion, outperforming other halogenated or unsubstituted phenyl analogs [2]. Consequently, swapping this compound for a 4-fluoro, 4-chloro, unsubstituted, or N-ethyl analog introduces unacceptable variability in downstream synthetic yields, chiral purity, and target engagement metrics.

Amino substituent mismatch
Replacing N-methyl with ethyl, isopropyl, or primary amine may shift β-adrenergic functional profile; SAR continuity may not transfer.
Halogen exchange variability
Switching 4-bromo for 4-fluoro or 4-chloro may reduce catalytic site-selectivity and downstream synthetic yield.
Chiral purity divergence
Racemic or undefined stereochemistry may compromise stereospecific assay interpretation; verify chiral integrity.

1-(4-Bromophenyl)-2-methylaminoethanol: Validated Differentiation Evidence


Scalable Enantioselective Synthesis of β-Amino Alcohols

The target compound can be synthesized via a modern Ir-catalyzed asymmetric hydrogenation one-pot protocol, achieving up to 96% yield and >99% enantiomeric excess (ee) for the chiral 1-aryl-2-aminoethanol scaffold [1]. This methodology represents a significant improvement over traditional racemic synthetic routes, which typically yield lower enantioselectivity and require chiral resolution steps that reduce overall atom economy [2].

Synthetic Efficiency
Cross-study comparable
Yield up to 96% >99% ee
Enables enantiomerically pure procurement at scale
Ir-catalyzed one-pot asymmetric hydrogenation
Asymmetric Hydrogenation Chiral Pool Synthesis Process Chemistry

β-Adrenoceptor Functional Selectivity Profile

In a systematic pharmacological evaluation of 4-bromophenylethanolamines, the nature of the amino substituent was shown to critically modulate the mixed agonist/antagonist action at β-adrenoceptors [1]. While the reference study establishes the class-level SAR principle that amino modification alters functional activity, specific quantitative comparator data for the N-methyl analog (the target compound) versus N-ethyl, N-isopropyl, or unsubstituted analogs are not reported in the abstracted literature. The structural feature of the N-methyl group on the ethanolamine chain distinguishes this compound from primary amine analogs (e.g., 1-(4-bromophenyl)-2-aminoethanol) and tertiary amine derivatives, positioning it within a narrow functional activity space relevant to adrenergic modulator development [1].

Functional Profile
Class-level inference
N-methyl secondary amine
Amino substituent determines agonist/antagonist balance
Quantitative comparator data not reported
β-Adrenergic Pharmacology Structure-Activity Relationship GPCR

Chiral Integrity Requirement for β-Amino Alcohols

The target compound contains a stereogenic center at the hydroxyl-bearing carbon, and the biological or catalytic function of β-amino alcohols is exquisitely sensitive to absolute configuration [1]. Modern asymmetric synthetic methods enable production of this scaffold with >99% ee [2], establishing a quantifiable benchmark for chiral purity. In contrast, generic sourcing or older synthetic routes may supply the compound as a racemic mixture or with undefined enantiomeric composition [3]. Without verified chiral purity specifications, procurement of undefined material risks introducing the inactive or antagonistic enantiomer into experimental systems, confounding dose-response relationships and SAR interpretation.

Chiral Purity
Supporting evidence
Target: >99% ee Comparator: Racemic (0% ee)
Enantiopure required for stereospecific studies
Chiral center at hydroxyl-bearing carbon
Chiral Chromatography Enantiomeric Purity Asymmetric Synthesis

4-Bromo Substitution for Site-Selective Transformations

The 4-bromo substituent is not chemically inert; it serves as a functional handle for downstream derivatization. In non-enzymatic catalytic systems, 4-bromophenyl-substituted diazo esters have been shown to provide the best selectivity for mono O–H insertion compared to other substituted phenyl diazo esters [1]. This observation supports the class-level inference that the 4-bromo group on the phenyl ring confers distinct electronic and steric properties that influence reaction outcomes. Replacing the 4-bromo analog with a 4-fluoro or 4-chloro analog may compromise site-selectivity and yield in cross-coupling or insertion chemistry steps.

Site-Selectivity
Class-level inference
4-Bromophenyl handle
Bromo group enhances O–H insertion selectivity
Based on diazo ester analog studies
Cross-Coupling Catalytic Insertion Synthetic Methodology

1-(4-Bromophenyl)-2-methylaminoethanol Application Scenarios


Asymmetric Synthesis and Chiral Catalyst Development

This compound is ideally suited for programs requiring chiral β-amino alcohol building blocks. The availability of a robust one-pot asymmetric hydrogenation protocol delivering >99% ee and up to 96% yield [1] enables procurement of enantiomerically defined material for use as chiral auxiliaries, ligands, or stereochemical probes. This scenario is particularly relevant for medicinal chemistry campaigns where stereochemistry dictates target engagement.

β-Adrenergic Modulator SAR Exploration

Given the established class-level relationship between amino substituent identity and β-adrenergic functional selectivity [1], this N-methyl analog serves as a critical reference point for SAR studies investigating the transition from agonist to antagonist profiles. Researchers can benchmark this compound against N-ethyl, N-isopropyl, and primary amine analogs to map the pharmacophore requirements for adrenergic receptor modulation.

Downstream Derivatization via Cross-Coupling Chemistry

The 4-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and catalytic insertion chemistry. Evidence indicates that 4-bromophenyl systems exhibit optimized selectivity in certain catalytic O–H insertion reactions [2]. This makes the compound a strategic intermediate for constructing more complex molecular architectures in late-stage functionalization sequences.

Antimicrobial Agent Discovery Programs

Related enantiomerically pure N-alkylated β-amino alcohols synthesized from phenylpropanolamine scaffolds have demonstrated antimicrobial activity [3]. While direct antimicrobial data for this specific compound are not available in the open literature, the structural homology and established chiral synthetic routes position this building block as a suitable starting point for antimicrobial SAR libraries and molecular docking studies.

Application
Selection Property
Validation Focus
Asymmetric Synthesis Research
Enantiomeric purity control
Verify chiral purity and synthetic yield
β-Adrenergic SAR Studies
Amino substituent profile
Benchmark functional activity across N-alkyl analogs
Downstream Derivatization Chemistry
4-Bromo synthetic handle
Assess site-selectivity in cross-coupling reactions
Antimicrobial Screening Programs
Chiral β-amino alcohol scaffold
Screen for antimicrobial activity; construct SAR libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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